4-Chloro-2-ethoxy-1,3-benzothiazole
Description
4-Chloro-2-ethoxy-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 4 and an ethoxy group at position 2. Benzothiazoles are renowned for their broad-spectrum biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chlorine and ethoxy substituents in this compound likely enhance its electronic and steric properties, influencing its reactivity, solubility, and interactions with biological targets.
Properties
CAS No. |
73443-79-5 |
|---|---|
Molecular Formula |
C9H8ClNOS |
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-chloro-2-ethoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-2-12-9-11-8-6(10)4-3-5-7(8)13-9/h3-5H,2H2,1H3 |
InChI Key |
PRVGSAYBBGDMES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=C(S1)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The substitution pattern on the benzothiazole ring significantly impacts molecular geometry and electronic distribution. Key analogs include:
Key Observations:
- Substituent Position: Chlorine at position 4 (as in the target compound) vs. position 5 (e.g., ) alters planarity. For example, a 4-methoxyphenyl group in creates a dihedral angle of 8.76°, suggesting moderate non-planarity, while a phenol group in achieves near-planarity (1.23°), enhancing π-π stacking .
- Functional Groups: Ethoxy (target) vs. Ethoxy may confer greater metabolic stability compared to smaller alkoxy groups .
Physicochemical Properties
| Property | This compound (Predicted) | 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole |
|---|---|---|
| LogP (Lipophilicity) | ~3.1 | ~3.5 |
| Water Solubility | Low | Insoluble |
| Melting Point | Not reported | 160–162°C |
Key Observations:
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